molecular formula C14H14FeO2 B7825690 1,1'-Diacetylferrocen

1,1'-Diacetylferrocen

Cat. No.: B7825690
M. Wt: 270.10 g/mol
InChI Key: JNBIZDIDVCJECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Contemporary Organometallic Chemistry

1,1'-diacetylferrocene, a derivative of ferrocene (B1249389) featuring acetyl groups on each of the cyclopentadienyl (B1206354) rings, holds a prominent place in modern organometallic chemistry. lookchem.com Its importance stems from the enhanced reactivity and functionality imparted by the two acetyl groups. chemimpex.com These electron-withdrawing groups modify the electronic properties of the ferrocene core, influencing its redox behavior and reactivity in substitution reactions. chimia.ch This makes 1,1'-diacetylferrocene a crucial precursor for the synthesis of more complex and functionalized ferrocene-based molecules, including ferrocenophanes and polymers with unique electrochemical and optical properties. lookchem.comnsysu.edu.tw Its ability to act as a ligand or catalyst in various chemical transformations further underscores its significance in the development of novel materials and catalytic systems. chemimpex.comnanotrun.com

Historical Context of Ferrocene Acetylation in Research

The story of 1,1'-diacetylferrocene is intrinsically linked to the discovery of ferrocene in 1951, a landmark event that revolutionized the understanding of chemical bonding and catalyzed the growth of organometallic chemistry. libretexts.orgwikipedia.orglibretexts.org The initial, incorrect structural proposals for ferrocene were soon rectified by Geoffrey Wilkinson and Ernst Otto Fischer, who proposed the now-famous "sandwich" structure. chimia.chmagritek.com This discovery, which earned them the Nobel Prize in Chemistry in 1973, opened the door to exploring the aromatic-like reactivity of the cyclopentadienyl rings. magritek.comaiinmr.com

A key reaction demonstrating this aromatic character is the Friedel-Crafts acylation. wikipedia.orgmagritek.com The acetylation of ferrocene, typically using acetic anhydride (B1165640) and a catalyst like phosphoric acid or aluminum chloride, yields a mixture of acetylferrocene (B1663952) (the monosubstituted product) and 1,1'-diacetylferrocene (the disubstituted product). libretexts.orgmagritek.commit.edu Early research focused on controlling the reaction conditions to selectively produce one over the other, laying the groundwork for the systematic synthesis and study of ferrocene derivatives. libretexts.orgmit.edu The successful synthesis of 1,1'-diacetylferrocene was a crucial step, providing researchers with a symmetrically disubstituted ferrocene that could be used to build more elaborate molecular architectures. pku.edu.cnjcsp.org.pk

Foundational Principles of Ferrocene Chemistry Relevant to 1,1'-Diacetylferrocene

To comprehend the chemistry of 1,1'-diacetylferrocene, a grasp of the fundamental principles of ferrocene chemistry is essential. Ferrocene, with the formula Fe(C₅H₅)₂, consists of an iron(II) ion sandwiched between two parallel cyclopentadienyl (Cp) rings. wikipedia.orgchemicalland21.com The bonding involves the interaction of the d-orbitals of the iron atom with the π-orbitals of the Cp rings, resulting in a highly stable 18-electron complex. libretexts.orgwikipedia.org This stability is a hallmark of ferrocene chemistry. wikipedia.org

A key characteristic of ferrocene is the aromaticity of its Cp rings, which allows it to undergo electrophilic substitution reactions similar to benzene. wikipedia.orgmagritek.commit.edu The acetylation of ferrocene to form 1,1'-diacetylferrocene is a prime example of this reactivity. magritek.com Furthermore, the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is a defining feature, exhibiting a reversible one-electron oxidation. wikipedia.orgresearchgate.net The presence of electron-withdrawing acetyl groups in 1,1'-diacetylferrocene makes this oxidation more difficult, shifting the redox potential to more positive values compared to ferrocene itself. chimia.ch This tunability of electronic properties through substitution is a central theme in ferrocene chemistry.

Overview of Key Research Trajectories and Academic Significance

Research involving 1,1'-diacetylferrocene has branched into several key areas, highlighting its versatility and academic importance.

Synthesis and Functionalization: A significant body of research focuses on the synthesis of 1,1'-diacetylferrocene and its use as a starting material for a wide array of derivatives. pku.edu.cnorientjchem.orgacs.org The carbonyl groups are reactive sites for condensation reactions, leading to the formation of Schiff bases, hydrazones, and other complex ligands. jcsp.org.pkorientjchem.orgekb.egnih.gov These reactions provide a pathway to multinuclear complexes and polymers. ekb.eg

Polymer and Materials Science: 1,1'-diacetylferrocene is a valuable monomer for the creation of redox-active and conductive polymers. chemimpex.comnsysu.edu.twnanotrun.com These materials are investigated for applications in energy storage, such as batteries and supercapacitors, and as sensors. chemimpex.comnsysu.edu.twchemicalland21.com For instance, conjugated microporous polymers containing ferrocene units have shown promise for high carbon dioxide uptake and as electrode materials in supercapacitors. nsysu.edu.tw

Catalysis: The compound and its derivatives are explored for their catalytic activity in various organic reactions. chemimpex.comnanotrun.com They can act as catalysts or ligands to improve reaction rates and selectivity in processes like olefin polymerization and oxidation-reduction reactions. nanotrun.com

Bioorganometallic Chemistry: There is growing interest in the biological applications of ferrocene derivatives. Compounds synthesized from 1,1'-diacetylferrocene have been investigated for their potential antimicrobial, antifungal, and anticancer properties. nanotrun.comekb.egnih.gov

The academic significance of 1,1'-diacetylferrocene lies in its role as a model compound for studying the electronic and steric effects of substituents on the ferrocene core. It continues to be a versatile platform for the design and synthesis of new functional materials and molecules with potential applications across diverse scientific disciplines.

Chemical Compounds Mentioned

Compound Name
1,1'-Diacetylferrocene
Acetic anhydride
Acetyl chloride
Acetylferrocene
Aluminum chloride
Ferrocene
Ferrocenium
Iron(II) chloride
Phosphoric acid

Interactive Data Table: Properties of 1,1'-Diacetylferrocene

PropertyValueSource
Molecular Formula C₁₄H₁₄FeO₂ biosynth.comalfachemic.com
Molecular Weight 270.10 g/mol alfachemic.comsigmaaldrich.com
Appearance Red to brown crystals nanotrun.comchemicalland21.com
Melting Point 122-128 °C sigmaaldrich.com
CAS Number 1273-94-5 biosynth.comsigmaaldrich.com

Properties

InChI

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBIZDIDVCJECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[C]1[CH][CH][CH][CH]1.CC(=O)[C]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FeO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1 Diacetylferrocene and Its Derivatives

Direct Synthesis of 1,1'-Diacetylferrocene

Friedel-Crafts Acylation of Ferrocene (B1249389)

The most common and established method for synthesizing 1,1'-diacetylferrocene is the Friedel-Crafts acylation of ferrocene. truman.eduumkc.eduvernier.comthermofisher.comaiinmr.com This reaction is a form of electrophilic aromatic substitution, where the electron-rich cyclopentadienyl (B1206354) (Cp) rings of ferrocene are attacked by an acylium ion electrophile. vernier.comaiinmr.com Ferrocene is highly reactive towards electrophilic substitution, more so than benzene, allowing for acylation under relatively mild conditions. truman.eduthermofisher.com The reaction can yield both a monosubstituted product, acetylferrocene (B1663952), and the disubstituted product, 1,1'-diacetylferrocene. mit.edumit.edu The two acetyl groups are located on different cyclopentadienyl rings due to the deactivating effect of the first acetyl group on its ring. thermofisher.comreddit.com

The general mechanism involves the generation of an acylium ion from an acetylating agent, facilitated by an acid catalyst. This electrophile is then attacked by the π electrons of one of the cyclopentadienyl rings. A subsequent loss of a proton restores the aromaticity of the ring, yielding acetylferrocene. aiinmr.com A second acylation on the other ring can then occur to form 1,1'-diacetylferrocene. mit.edu

The choice of catalyst significantly influences the reaction pathway and product distribution in the Friedel-Crafts acylation of ferrocene. mit.edu Strong Lewis acids, such as aluminum chloride (AlCl₃), are traditionally used in Friedel-Crafts reactions and are effective in generating the highly reactive acylium ion from acetyl chloride. truman.edumit.edu However, due to the high reactivity of ferrocene, milder Brønsted-Lowry acid catalysts like phosphoric acid (H₃PO₄) are often sufficient and preferred, particularly when using acetic anhydride (B1165640) as the acetylating agent. truman.eduumkc.eduthermofisher.com

Using a powerful catalyst like AlCl₃ tends to favor the formation of the di-substituted product, 1,1'-diacetylferrocene. mit.edumit.edu In contrast, milder conditions using phosphoric acid often yield acetylferrocene as the major product, with 1,1'-diacetylferrocene forming as a minor byproduct. truman.eduthermofisher.com The catalyst's role is to polarize the acetylating agent to create a potent electrophile capable of attacking the aromatic cyclopentadienyl ring. aiinmr.com

CatalystTypical Acetylating AgentReactivityPrimary Product Selectivity
Aluminum Chloride (AlCl₃)Acetyl ChlorideHighFavors 1,1'-Diacetylferrocene
Phosphoric Acid (H₃PO₄)Acetic AnhydrideModerateFavors Acetylferrocene (mono-substitution)

Achieving high selectivity for 1,1'-diacetylferrocene requires careful optimization of reaction conditions. The formation of the di-substituted product is favored by increasing the reaction time, temperature, and the molar ratio of the acetylating agent and catalyst to ferrocene. mit.edureddit.com For instance, limiting the reaction time when using phosphoric acid and acetic anhydride is a common strategy to minimize the formation of 1,1'-diacetylferrocene and isolate acetylferrocene as the primary product. vernier.comwikipedia.org

Conversely, to maximize the yield of 1,1'-diacetylferrocene, more forcing conditions are employed. This can include using a stronger catalyst system like AlCl₃/acetyl chloride and extending the reaction duration to allow for the second acylation to occur on the unsubstituted ring. mit.edubiosynth.com One reported synthesis involves reacting ferrocene with acetyl chloride and aluminum chloride in 1,2-dichloroethane, initially at 0 °C and then warming to 40 °C for one hour to drive the reaction towards di-substitution. truman.edu The acetyl group is deactivating, which makes the second substitution slower than the first, thus requiring these more stringent conditions. thermofisher.combiosynth.com

ParameterCondition for Mono-substitution (Acetylferrocene)Condition for Di-substitution (1,1'-Diacetylferrocene)
Reaction TimeShort (e.g., 10 minutes) umkc.eduExtended (e.g., several hours) truman.edu
TemperatureModerate (e.g., gentle heating) umkc.eduHigher / Reflux truman.edu
Catalyst SystemMilder (e.g., H₃PO₄) thermofisher.comStronger (e.g., AlCl₃) mit.edu
Reagent RatioLimited acetylating agentExcess acetylating agent/catalyst truman.edu

The two most commonly employed acetylating agents for the synthesis of 1,1'-diacetylferrocene are acetic anhydride ((CH₃CO)₂O) and acetyl chloride (CH₃COCl). thermofisher.commit.edu

Acetic Anhydride : This reagent is typically used in conjunction with phosphoric acid. umkc.eduaiinmr.com The acid protonates the anhydride, which then eliminates a molecule of acetic acid to form the acylium ion electrophile. aiinmr.comresearchgate.net This method is considered milder and is often used in instructional laboratories to produce acetylferrocene, though 1,1'-diacetylferrocene is also formed. vernier.commit.edu Acetic anhydride can also serve as the solvent for the reaction. vernier.com

Acetyl Chloride : As a more reactive acylating agent, acetyl chloride is generally paired with a strong Lewis acid catalyst like aluminum chloride. mit.edu The AlCl₃ coordinates with the chlorine atom, polarizing the carbon-chlorine bond and facilitating the formation of the acylium ion. mit.edu This combination is more potent and is often used when targeting the di-substituted product. biosynth.com

Alternative Synthetic Routes (e.g., from Ferrocene with Benzoylhydrazone)

While Friedel-Crafts acylation is the dominant synthetic route, other methods have been reported. One such alternative pathway involves the reaction of ferrocene with benzoylhydrazone to produce 1,1'-diacetylferrocene. However, detailed procedures and the mechanism for this specific transformation are not widely documented in scientific literature, suggesting it is a less common approach compared to the well-established Friedel-Crafts methodology.

Advanced Derivatization Strategies from 1,1'-Diacetylferrocene

1,1'-Diacetylferrocene serves as a versatile precursor for the synthesis of more complex and functionalized ferrocene derivatives. The two carbonyl groups are key reaction sites for a variety of transformations.

One significant strategy is the condensation reaction of the acetyl groups with various reagents. For example, 1,1'-diacetylferrocene readily reacts with an excess of hydrazine (B178648) hydrate (B1144303) to yield the corresponding 1,1'-diacetylferrocene dihydrazone. vernier.com These hydrazone compounds can be further utilized in Schiff base reactions to create elaborate conjugates, such as linking them to other metal complexes. vernier.com

Another important derivatization is the Claisen-Schmidt condensation reaction between 1,1'-diacetylferrocene and various aromatic aldehydes to synthesize ferrocenyl chalcones. umkc.edu These symmetric derivatives have applications in materials science and as electrochemical labels. umkc.edu

Furthermore, the reaction of 1,1'-diacetylferrocene with diethyl oxalate (B1200264) leads to the formation of polyoxo compounds, specifically γ,γ'-(1,1'-ferrocenylene)-bis(α,γ-dioxobutyric acid) and its diethyl ester. These bis-β-diketones are valuable intermediates that can be converted into a range of heterocyclic systems containing the ferrocene unit, such as pyrazoles and isoxazoles, by reacting them with reagents like hydrazine, phenylhydrazine (B124118), or hydroxylamine (B1172632).

The reactivity of the acetyl groups also allows for the synthesis of ferrocene-containing polymers. For instance, derivatives of 1,1'-diacetylferrocene can be converted into monomers like divinylferrocene, which can then undergo acyclic diene metathesis (ADMET) polymerization to create conjugated polymers with unique electrochemical and thermal properties. truman.edu These advanced materials are explored for their potential in electronics and catalysis.

Methodological Improvements for Symmetric Ferrocene Derivative Synthesis

The classic Friedel-Crafts acylation of aromatic compounds often requires powerful Lewis acid catalysts like aluminum chloride (AlCl₃). truman.edu However, ferrocene is a highly activated aromatic system, making it significantly more reactive than benzene. truman.eduthermofisher.com This heightened reactivity has paved the way for methodological improvements that utilize milder conditions, enhancing the safety, efficiency, and atom economy of the synthesis.

One significant improvement is the use of less aggressive acid catalysts. For instance, phosphoric acid (H₃PO₄) can effectively catalyze the acetylation of ferrocene with acetic anhydride, which is a milder alternative to the traditional aluminum chloride and acetyl chloride system. truman.eduthermofisher.com This approach mitigates the harshness of the reaction while still readily producing acetylated ferrocenes. truman.edu

Modern synthetic strategies have further advanced the field. The development of transition-metal-catalyzed C–H functionalization has emerged as a powerful and sophisticated tool for creating ferrocene derivatives in a more atom- and step-economic manner. rsc.org While many of these methods have historically relied on precious metals, recent progress has focused on utilizing more sustainable and inexpensive 3d transition metals. rsc.org

Another approach to obtaining symmetric 1,1'-disubstituted ferrocenes involves multi-step synthetic routes starting from a common precursor. For example, the large-scale preparation of 1,1′-ferrocenedicarboxylic acid provides a versatile starting point. acs.org From this key compound, various derivatives can be synthesized through optimized procedures, such as the conversion to 1,1′-bis(azidocarbonyl)ferrocene, which has been improved by isolating and purifying intermediates to ensure the complete removal of water and improve product purity. acs.org

Table 1: Comparison of Synthetic Methodologies for Symmetric Ferrocene Derivatives
MethodologyCatalyst/Reagent SystemKey AdvantagesReference
Classic Friedel-Crafts AcylationAluminum Chloride (AlCl₃) / Acetyl ChlorideWell-established, effective for many aromatics. utahtech.edutruman.edu
Milder Friedel-Crafts AcylationPhosphoric Acid (H₃PO₄) / Acetic AnhydrideSuited for highly activated ferrocene; avoids harsh Lewis acids. truman.eduthermofisher.com
C–H Functionalization3d Transition Metal Catalysts (e.g., Fe, Co, Ni)High atom and step economy; direct functionalization. rsc.org
Derivative Synthesis from PrecursorStarting from 1,1′-Ferrocenedicarboxylic AcidAllows for large-scale synthesis and access to diverse functional groups. acs.org

Chemical Reactivity and Organic Transformations of 1,1 Diacetylferrocene

Condensation Reactions

The carbonyl groups of 1,1'-diacetylferrocene readily undergo condensation reactions with various nucleophiles, leading to the formation of larger, more complex molecular architectures. These reactions are fundamental to the synthesis of ferrocene-containing polymers, ligands, and heterocyclic systems.

1,1'-Diacetylferrocene reacts efficiently with an excess of hydrazine (B178648) or hydrazine hydrate (B1144303) to produce 1,1'-diacetylferrocene dihydrazone. researchgate.netjcsp.org.pkrsc.org This reaction is a straightforward condensation where the nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of the acetyl groups, followed by the elimination of water to form a C=N double bond (imine functionality). The resulting dihydrazone is a key intermediate for further synthetic modifications. rsc.org

The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695). researchgate.netjcsp.org.pk For instance, dissolving 1,1'-diacetylferrocene in ethanol and adding a large excess of hydrazine hydrate leads to the formation of the bis-hydrazone compound. researchgate.net The product, 1,1'-bis(1-hydrazonoethyl)ferrocene, can be isolated as an orange powder. jcsp.org.pk These dihydrazone compounds can then be utilized in subsequent reactions, such as metal-mediated Schiff base condensations to form ferrocene-Re(CO)3 conjugates. researchgate.net The formation of the dihydrazone has been confirmed through various analytical techniques, including IR, ¹H NMR, and elemental analysis. jcsp.org.pk X-ray diffraction analysis has also been used to unambiguously establish the structure of the reaction product. nih.govresearchgate.net

Table 1: Synthesis of 1,1'-bis(1-hydrazonoethyl)ferrocene

Reactant Reagent Solvent Product Yield Reference

The condensation of 1,1'-diacetylferrocene with diethyl oxalate (B1200264) is a significant reaction for the synthesis of polyoxo compounds. scispace.com This reaction follows a general method initially developed for the condensation of acetophenone (B1666503) with diethyl oxalate. scispace.com In this process, both methyl ketone groups of 1,1'-diacetylferrocene are converted to the corresponding bis-β-diketones. scispace.com

Specifically, the reaction of 1,1'-diacetylferrocene with diethyl oxalate can yield γ,γ'-(1,1'-ferrocenylene)-bis(α,γ-dioxobutyric acid) and its diethyl ester, with reported yields of 52% and 54%, respectively. scispace.com The structures of these polyoxo compounds are supported by their subsequent conversion into various heterocyclic systems and by spectroscopic data. scispace.com

The polyoxo compounds derived from the condensation of 1,1'-diacetylferrocene and diethyl oxalate are valuable precursors for the synthesis of ferrocene-containing heterocycles. scispace.com These cyclization reactions involve treating the polyoxo intermediates with suitable reagents.

Pyrazolyl Derivatives: Reaction of the diethyl ester of γ,γ'-(1,1'-ferrocenylene)-bis(α,γ-dioxobutyric acid) with hydrazine leads to the formation of 1,1'-bis[3(5)-carbethoxy-5(3)-pyrazolyl]ferrocene. scispace.com Similarly, using phenylhydrazine (B124118) hydrochloride results in 1,1'-bis[3(5)-carbethoxy-1-phenyl-5(3)-pyrazolyl]ferrocene. scispace.com The synthesis of pyrazole (B372694) derivatives from β-dicarbonyl compounds and hydrazines is a widely recognized and general method. nitrkl.ac.in

Piperazinylideneacetyl Derivatives: The cyclization of the same diethyl ester with ethylenediamine (B42938) affords 1,1'-bis[2-oxo-3-piperazinylideneacetyl]ferrocene. scispace.com

Isoxazolyl Derivatives: Treatment of the diethyl ester with hydroxylamine (B1172632) hydrochloride yields 1,1'-bis[3(5)-carbethoxy-5(3)-isoxazolyl]ferrocene. scispace.com The isoxazole (B147169) moiety is often introduced into molecules to enhance their biological activities. rsc.org

Table 2: Synthesis of Ferrocene-Containing Heterocycles from Diethyl γ,γ'-(1,1'-ferrocenylene)-bis(α,γ-dioxobutyrate)

Reagent Resulting Heterocycle Reference
Hydrazine 1,1'-bis[3(5)-carbethoxy-5(3)-pyrazolyl]ferrocene scispace.com
Phenylhydrazine hydrochloride 1,1'-bis[3(5)-carbethoxy-1-phenyl-5(3)-pyrazolyl]ferrocene scispace.com
Ethylenediamine 1,1'-bis[2-oxo-3-piperazinylideneacetyl]ferrocene scispace.com

Reductive Amination with Aniline (B41778) Derivatives

Reductive amination provides a pathway to synthesize amino derivatives of ferrocene (B1249389). A one-pot reductive amination of 1,1'-diacetylferrocene with aniline derivatives has been achieved using TiCl(OiPr)3 as a mediator. researchgate.net In a typical procedure, a mixture of 1,1'-diacetylferrocene, an excess of an aniline derivative (e.g., 4-methoxyaniline), and TiCl(OiPr)3 in a solvent like CH2Cl2 is reacted, followed by treatment with a reducing agent such as NaBH(OAc)3. researchgate.net This method has been shown to produce the corresponding diamine product in good yield, for example, 82% with 4-methoxyaniline. researchgate.net

Olefination Reactions for Halogen-Substituted Ferrocene-Alkenes

Olefination reactions are crucial for converting carbonyl functionalities into carbon-carbon double bonds. A notable method for synthesizing halogen-substituted ferrocene-alkenes from 1,1'-diacetylferrocene involves a copper-catalyzed olefination reaction. beilstein-journals.orgnih.gov This procedure utilizes the N-unsubstituted dihydrazone of 1,1'-diacetylferrocene as a key intermediate. beilstein-journals.orgnih.gov

The process involves the reaction of the previously prepared dihydrazone with polyhaloalkanes in the presence of a copper catalyst. beilstein-journals.orgnih.gov This catalytic olefination has been successfully applied to acetylferrocene (B1663952) and 1,1'-diacetylferrocene, with better results achieved in DMSO when using the pre-formed hydrazones. beilstein-journals.orgnih.gov This approach has led to the synthesis of a series of ferrocene derivatives, including fluorinated ones, in good yields. beilstein-journals.org The resulting di- and tetrahalovinylferrocenes are of interest as monomers for ferrocene-containing polymers and as intermediates in the synthesis of other complex molecules. beilstein-journals.orgnih.gov This method provides a simple and convenient route to obtain halogen-substituted ferrocene-alkenes. nih.gov

Oxidative Transformations (e.g., Conversion to 1,1'-Ferrocenedicarboxylic Acid)

The acetyl groups of 1,1'-diacetylferrocene can be oxidized to carboxylic acid groups, yielding 1,1'-ferrocenedicarboxylic acid. This transformation is a key step in the synthesis of various ferrocene-based ligands and materials. A common method for this oxidation is the use of sodium hypochlorite (B82951) (NaClO) solution. alfa-chemical.comminsky.aidtic.mil

The reaction involves dissolving 1,1'-diacetylferrocene in a NaClO solution under controlled temperature conditions. alfa-chemical.com It is important to select an oxidant of moderate strength, as a too-strong oxidant could oxidize the Fe(II) center of the ferrocene core. alfa-chemical.com NaClO is suitable due to its moderate oxidizing ability and the ease of product separation. alfa-chemical.com Studies have investigated the optimal reaction conditions, such as the molar ratio of reactants and the reaction temperature, with an optimal temperature found to be 50 °C. alfa-chemical.com This oxidation reaction can produce 1,1'-ferrocenedicarboxylic acid in high yields, with some reports indicating yields of 90-92%. minsky.ai

Photo-Ligand Exchange Reactions (e.g., with 1,10-Phenanthroline)

Due to its photosensitivity, 1,1'-diacetylferrocene can undergo photo-ligand exchange reactions. pku.edu.cn When irradiated with visible light in the presence of a strong chelating agent like 1,10-phenanthroline (B135089) (phen), a ligand exchange occurs. pku.edu.cnpku.edu.cn In this reaction, the 1,10-phenanthroline displaces the acetyl-substituted cyclopentadienyl (B1206354) ligands to form a new complex. pku.edu.cnpku.edu.cn

The resulting product has been identified as Fe(phen)₃₂·CH₃CN·2H₂O. pku.edu.cnpku.edu.cn The successful formation of this complex is attributed to the strong chelating ability of 1,10-phenanthroline and the photosensitive nature of the parent 1,1'-diacetylferrocene. pku.edu.cnpku.edu.cn This reaction is a key step in a comprehensive chemistry experiment designed for advanced undergraduate students, highlighting fundamental concepts in inorganic and organic synthesis. pku.edu.cn

ReactantsConditionsProductReference
1,1'-Diacetylferrocene, 1,10-PhenanthrolineVisible light irradiationFe(phen)₃₂·CH₃CN·2H₂O pku.edu.cnpku.edu.cn

Reactions with Peroxides and Hydroperoxide Formation

1,1'-Diacetylferrocene demonstrates reactivity towards peroxides, leading to the formation of corresponding hydroperoxides. biosynth.com This reaction is a characteristic transformation for ferrocene derivatives. The specifics of the reaction kinetics and mechanisms with various peroxides, such as hydrogen peroxide, have been the subject of further investigation. acs.org For instance, a novel ferrocene-linked metal-covalent organic polymer, synthesized through the Claisen-Schmidt condensation of 1,1'-diacetylferrocene, acts as a peroxidase mimic for the detection of hydrogen peroxide. nih.gov

Reactivity with Halides

Direct halogenation of 1,1'-diacetylferrocene is generally not a straightforward process. Attempts to introduce halogens directly can lead to the oxidation and rupture of the ring-metal bond. cdnsciencepub.com However, halo-substituted ferrocenes can be synthesized indirectly. For example, dihaloferrocenes can be prepared in low yields from 1,1'-di(chloromercuri)ferrocene with iodine or bromine. cdnsciencepub.com Another indirect method involves the cleavage of ferrocenylboronic acids with cupric halides. cdnsciencepub.com While these methods are valuable for ferrocene chemistry in general, specific examples detailing the direct reaction of 1,1'-diacetylferrocene with halides to yield stable halogenated products are not prominently described in the reviewed literature.

Enamine Condensation Reactions for Ferrocenophane Derivatives

1,1'-Diacetylferrocene is a key starting material for the synthesis of acs.orgferrocenophane derivatives through enamine condensation reactions. acs.orgnih.gov Treating 1,1'-diacetylferrocene with an excess of a secondary amine, such as piperidine, morpholine, pyrrolidine, or dimethylamine (B145610), in the presence of a stoichiometric amount of a Lewis acid like titanium tetrachloride (TiCl₄), instigates a carbon-carbon bond formation between the two acetyl groups. acs.orgnih.govbeilstein-journals.org

This reaction proceeds through the initial formation of a bisenamine intermediate. nih.govbeilstein-journals.org Subsequent intramolecular Mannich-type condensation of the bisenamine leads to the formation of a 1,3-connected dienamine-bridged acs.orgferrocenophane system. acs.orgnih.govbeilstein-journals.org For example, the reaction with dimethylamine yields an unsaturated amino-functionalized acs.orgferrocenophane. nih.govbeilstein-journals.org These ferrocenophane systems are of interest for their unique structural and electronic properties.

AmineLewis AcidProduct TypeReference
PiperidineTiCl₄1,3-dienamine-bridged acs.orgferrocenophane acs.org
MorpholineTiCl₄Substituted acs.orgferrocenophane acs.org
PyrrolidineTiCl₄Substituted acs.orgferrocenophane acs.org
MethylisopropylamineTiCl₄Substituted acs.orgferrocenophane acs.org
DimethylamineTiCl₄Unsaturated amino-functionalized acs.orgferrocenophane nih.govbeilstein-journals.org

Coordination Chemistry and Ligand Design Based on 1,1 Diacetylferrocene

Synthesis of Ligands Derived from 1,1'-Diacetylferrocene

The condensation of the acetyl groups of 1,1'-diacetylferrocene with various hydrazine (B178648) and amine derivatives provides a straightforward route to a wide array of multidentate ligands. These reactions typically involve the formation of Schiff base linkages, resulting in ligands with specific coordination pockets suitable for binding metal ions.

Hydrazone-Based Ligands (e.g., Thiosemicarbazones, Thiocarbohydrazones, Carbohydrazones, Semicarbazones)

Hydrazone-based ligands are readily synthesized by reacting 1,1'-diacetylferrocene with the appropriate hydrazine derivative. nih.govtandfonline.com For instance, the condensation of 1,1'-diacetylferrocene with thiosemicarbazide (B42300), semicarbazide, thiocarbohydrazide, and carbohydrazide (B1668358) in a 1:2 molar ratio yields the corresponding bis(thiosemicarbazone), bis(semicarbazone), bis(thiocarbohydrazone), and bis(carbohydrazone) ligands. tandfonline.com These reactions are typically carried out by refluxing the reactants in an ethanolic solution. tandfonline.com The resulting ligands are often crystalline solids and can be characterized by various spectroscopic methods, including IR and NMR, as well as elemental analysis. nih.govtandfonline.com

Similarly, reacting 1,1'-diacetylferrocene with an excess of hydrazine hydrate (B1144303) in ethanol (B145695) at room temperature produces 1,1'-diacetylferrocene dihydrazone. nih.govresearchgate.net This dihydrazone can then be further reacted with other carbonyl compounds, such as 5-methyl-2-furaldehyde, to create more complex hydrazone ligands. researchgate.net The synthesis of 1,1'-diacetylferrocene-bis(4-phenylthiosemicarbazone) has also been reported by refluxing 1,1'-diacetylferrocene with 4-phenylthiosemicarbazide (B147422) in ethanol with a catalytic amount of acetic acid. tandfonline.com

Table 1: Synthesis of Hydrazone-Based Ligands from 1,1'-Diacetylferrocene This table is interactive. Users can sort and filter the data.

Ligand Type Reagents Reaction Conditions Reference
Thiosemicarbazone 1,1'-diacetylferrocene, Thiosemicarbazide Reflux in ethanol nih.govtandfonline.com
Semicarbazone 1,1'-diacetylferrocene, Semicarbazide Reflux in ethanol nih.govtandfonline.com
Thiocarbohydrazone 1,1'-diacetylferrocene, Thiocarbohydrazide Reflux in ethanol nih.govtandfonline.com
Carbohydrazone 1,1'-diacetylferrocene, Carbohydrazide Reflux in ethanol nih.govtandfonline.com
Dihydrazone 1,1'-diacetylferrocene, Hydrazine hydrate Stirring in ethanol at room temperature nih.govresearchgate.net
Bis(4-phenylthiosemicarbazone) 1,1'-diacetylferrocene, 4-Phenylthiosemicarbazide Reflux in ethanol with acetic acid tandfonline.com

Thio-Schiff Base Ligands

Thio-Schiff base ligands can be synthesized from 1,1'-diacetylferrocene. For example, the condensation of 1,1'-diacetylferrocene with 2-aminobenzenthiol in a 1:2 molar ratio results in the formation of a thio-ferrocene Schiff base ligand. scienceopen.com The chelation of this type of ligand to metal ions typically occurs through the sulfur atom of the thiol group and the nitrogen atoms of the azomethine groups. scienceopen.com

Synthesis and Structural Characterization of Metal Complexes

The multidentate ligands derived from 1,1'-diacetylferrocene readily form stable complexes with a variety of metal ions. The stoichiometry and structure of these complexes are influenced by the nature of the ligand, the metal ion, and the reaction conditions.

Complexation with Transition Metal(II) Ions (e.g., Cobalt(II), Copper(II), Nickel(II), Zinc(II), Oxovanadium(IV), Uranyl(VI))

Ligands derived from 1,1'-diacetylferrocene have been used to synthesize a range of transition metal(II) complexes. For example, the thiocarbohydrazone, carbohydrazone, thiosemicarbazone, and semicarbazone ligands of 1,1'-diacetylferrocene react with cobalt(II), copper(II), nickel(II), and zinc(II) chlorides in a 1:1 molar ratio to form the corresponding metal complexes. nih.govtandfonline.comtandfonline.com These reactions are typically carried out by refluxing the ligand and the metal salt in an ethanolic solution. tandfonline.com The resulting complexes have been characterized by elemental analysis, IR, NMR, electronic spectra, magnetic moments, and molar conductance measurements. nih.govtandfonline.com

Similarly, a furan-containing hydrazone ligand derived from 1,1'-diacetylferrocene forms 1:1 complexes with cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The synthesis involves the reaction of the ligand with the respective metal chloride in ethanol. researchgate.net

Complexes of 1,1'-diacetylferrocene-bis(4-phenylthiosemicarbazone) with Cu(II), Ni(II), Zn(II), Co(II), Cd(II), and UO₂²⁺ have also been prepared. tandfonline.com In these complexes, the ligand coordinates to the metal ion in its thio-enol form and acts as a tetradentate ligand. tandfonline.com

Furthermore, bis(hydrazones) derived from 1,1'-diacetylferrocene and various aromatic or pyridine (B92270) carboxylic acid hydrazides react with oxovanadium(IV) sulfate (B86663) in methanol (B129727) to yield complexes of the type [VO(L)]. niscpr.res.in These complexes are typically brown, soluble in DMF and DMSO, and have been characterized by various spectroscopic and magnetic techniques. niscpr.res.in

Table 2: Examples of Transition Metal(II) Complexes with 1,1'-Diacetylferrocene-Derived Ligands This table is interactive. Users can sort and filter the data.

Ligand Metal Ion(s) Stoichiometry (M:L) Characterization Methods Reference
Thiocarbohydrazone, Carbohydrazone, Thiosemicarbazone, Semicarbazone Co(II), Cu(II), Ni(II), Zn(II) 1:1 Elemental Analysis, IR, NMR, Electronic Spectra, Magnetic Moment, Molar Conductance nih.govtandfonline.comtandfonline.com
Furan-containing hydrazone Co(II), Ni(II), Cu(II), Zn(II) 1:1 Elemental Analysis, IR, NMR, Mass Spectra, Electronic Absorption, Magnetic Susceptibility, Molar Conductivity researchgate.net
Bis(4-phenylthiosemicarbazone) Cu(II), Ni(II), Zn(II), Co(II), Cd(II), UO₂²⁺ 1:1 Elemental Analysis, IR, NMR, Electronic Spectra, Molar Conductivity, Magnetic Moment, Thermal Analysis tandfonline.com

Metal-Mediated Schiff Base Reactions for Conjugate Formation (e.g., Rhenium(I) Carbonyl Conjugates)

1,1'-Diacetylferrocene can be utilized in metal-mediated Schiff base reactions to form heterometallic conjugates. A notable example is the synthesis of ferrocene-Re(CO)₃ conjugates. nih.govnih.gov In this modular approach, 1,1'-diacetylferrocene is first converted to its dihydrazone. nih.govnih.gov This dihydrazone then undergoes a Re(CO)₃-mediated reaction with a chelating aldehyde to form a C-N double bond, linking the ferrocene (B1249389) and rhenium tricarbonyl moieties. nih.govresearchgate.net This method allows for the creation of conjugates with varying stoichiometries. nih.gov

Stoichiometric Control in Ferrocene-Metal Conjugate Synthesis

The modular synthesis approach involving hydrazine-derived Schiff base formation allows for precise stoichiometric control in the creation of ferrocene-metal conjugates. nih.gov By adjusting the ratios of the ferrocene precursor and the metal complex, conjugates with 1:1, 1:2, and 2:1 ferrocene-to-metal ratios can be produced. nih.govnih.gov This control is particularly demonstrated in the synthesis of ferrocene-Re(CO)₃ conjugates, where different combinations of acetylferrocene (B1663952) or 1,1'-diacetylferrocene with rhenium carbonyl precursors lead to a variety of stoichiometrically defined products. nih.govnih.gov

Coordination Modes and Geometries of 1,1'-Diacetylferrocene-Derived Ligands (e.g., Thio-enol Form, Tetradentate Coordination)

Ligands derived from 1,1'-diacetylferrocene exhibit diverse coordination behaviors, largely influenced by the functional groups introduced onto the acetyl moieties. A prominent class of these ligands are Schiff bases, such as those synthesized through the condensation of 1,1'-diacetylferrocene with compounds like thiosemicarbazide or its derivatives. tandfonline.comthieme-connect.de These reactions yield versatile polydentate ligands capable of coordinating with a variety of metal ions.

A key feature of these ligands, particularly thiosemicarbazone derivatives, is their ability to exist in keto-enol or thio-enol tautomeric forms. tandfonline.comthieme-connect.decore.ac.uk In the solid state or in solution, the ligand can exist in the neutral keto form. However, upon complexation with a metal ion, it often undergoes deprotonation to coordinate in its anionic enol or thio-enol form. tandfonline.comresearchgate.net This deprotonation typically occurs at the hydrazinic nitrogen, leading to the formation of a stable chelate ring. For instance, 1,1′-diacetylferrocene-bis(4-phenylthiosemicarbazone) (H2Dafpt) coordinates to metal(II) ions through the two thio-enol groups after losing protons. tandfonline.com Similarly, ligands derived from S-methyldithiocarbazate and S-benzyl-dithiocarbazate coordinate to lanthanide ions in the deprotonated thiol form. researchgate.net

These ligands frequently act as tetradentate agents, meaning they bind to a single metal ion through four donor atoms. In the case of 1,1'-diacetylferrocene-bis(thiosemicarbazones), the coordination typically involves the two sulfur atoms and the two azomethine nitrogen atoms. tandfonline.com This tetradentate coordination leads to the formation of stable, multi-ring chelate structures around the central metal ion. tandfonline.comresearchgate.net

The resulting metal complexes exhibit various coordination geometries, which are dependent on the specific metal ion and the ligand structure. X-ray diffraction studies have revealed geometries such as distorted square pyramidal and square planar for complexes derived from related ferrocene ligands. researchgate.net For example, a Co(II) complex with a 1,1′-bis(1-((pyrid-2-ylmethylene)hydrazono)ethyl)ferrocene ligand features a coordination sphere where two tridentate ligands chelate the metal ion, resulting in a mixed sulfur-oxygen elongated octahedral environment. researchgate.net The flexibility of the ferrocene backbone allows the two coordinating arms of the ligand to arrange around the metal center, accommodating these different geometries.

Ligand DerivativeTautomeric Form in ComplexCoordination ModeTypical Donor AtomsResulting Geometry Example
1,1′-diacetylferrocene-bis(4-phenylthiosemicarbazone)Thio-enol tandfonline.comTetradentate tandfonline.comN, SNot specified
1,1′-diacetylferrocene-bis(S-methyldithiocarbazaone)Thiol researchgate.netNot specifiedN, SNot specified
1,1′-bis(1-((pyrid-2-ylmethylene)hydrazono)ethyl)ferroceneNot specifiedTridentate (per arm) researchgate.netN, N, S/OElongated Octahedral researchgate.net

Stability Studies of Chelate Rings in Metal Complexes

The formation of chelate rings is a defining characteristic of complexes derived from polydentate 1,1'-diacetylferrocene ligands, contributing significantly to their enhanced stability compared to complexes with analogous monodentate ligands. libretexts.org This increased stability is known as the chelate effect.

The chelate effect is fundamentally a thermodynamic phenomenon, driven primarily by a favorable change in entropy. libretexts.orguvic.ca When a polydentate ligand, such as a tetradentate 1,1'-diacetylferrocene derivative, replaces multiple monodentate ligands (like water molecules) from a metal's coordination sphere, the total number of independent particles in the system increases. uvic.ca This leads to a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complexation reaction, indicating a more thermodynamically stable product. libretexts.orguvic.ca

Studies on metal complexes of 1,1'-diacetylferrocene-derived ligands consistently show that the resulting chelates are more thermally stable than the free ligands. researchgate.net Thermal analyses, such as thermogravimetric analysis (TGA), have demonstrated that the formation of chelate rings enhances the thermal stability of the compounds. researchgate.net For instance, lanthanide chelates of 1,1'-diacetylferrocene-bis(S-methyldithiocarbazaone) were found to be more thermostable than the ligand itself. researchgate.net

Several factors influence the stability of the chelate rings:

Ring Size: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. dalalinstitute.comshivajichk.ac.in Ligands derived from 1,1'-diacetylferrocene, such as the thiosemicarbazone derivatives, typically form five- or six-membered rings involving the metal ion.

Nature of the Metal Ion and Donor Atoms: The strength of the coordinate bonds, influenced by the nature of the metal ion and the donor atoms (e.g., N, S, O), also plays a crucial role in the stability of the chelate. shivajichk.ac.in

The stability of these complexes is a key factor in their potential applications, as it ensures the integrity of the molecule under various conditions.

Complex TypeStability ObservationThermodynamic BasisRef.
General Chelate ComplexesMore stable than non-chelated analoguesFavorable entropy change (Chelate Effect) libretexts.orguvic.ca
Lanthanide(III) chelates of 1,1'-diacetylferrocene-bis(S-methyldithiocarbazaone)More thermostable than the free ligandFormation of chelate rings researchgate.net
Transition metal(II) complexes of 1,1'-diacetylferrocene-bis(4-phenylthiosemicarbazone)Stable complex formationTetradentate chelation tandfonline.com

Electrochemical Properties and Redox Chemistry of 1,1 Diacetylferrocene Systems

Tunability of Redox Potentials via Acetyl Substitution

The redox potential of the ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) couple is highly sensitive to the electronic nature of substituents on the cyclopentadienyl (B1206354) rings. Electron-withdrawing groups, such as the acetyl group (-COCH₃), decrease the electron density at the iron center. This makes the removal of an electron (oxidation) more difficult, resulting in a positive shift of the redox potential compared to unsubstituted ferrocene. researchgate.net

In 1,1'-diacetylferrocene, the presence of two such electron-withdrawing groups, one on each ring, significantly amplifies this effect. The formal potential (E°') of 1,1'-diacetylferrocene is therefore expected to be substantially more positive than that of both ferrocene and monoacetylferrocene. This tunability is a key feature in the design of ferrocene-based molecules for specific applications, allowing for the fine-tuning of their electron-donating or -accepting capabilities. nih.gov

Table 1: Illustrative Redox Potentials of Selected Ferrocene Derivatives

CompoundSubstituent(s)Expected Effect on Redox Potential (vs. Ferrocene)
FerroceneNoneReference
Acetylferrocene (B1663952)-COCH₃Positive Shift
1,1'-DiacetylferroceneTwo -COCH₃Significant Positive Shift

Note: This table illustrates the expected qualitative shifts in redox potential. Precise quantitative values depend on experimental conditions such as the solvent and supporting electrolyte.

Cyclic Voltammetry Investigations (e.g., Oxidation Peak Characteristics)

Cyclic voltammetry (CV) is a fundamental technique for characterizing the redox behavior of electroactive species like 1,1'-diacetylferrocene. A typical cyclic voltammogram for a reversible one-electron process, characteristic of many ferrocene derivatives, displays a pair of peaks: an anodic peak (Epa) corresponding to oxidation and a cathodic peak (Epc) corresponding to reduction. umb.edu

For an ideal reversible system, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is approximately 59/n mV at room temperature, where n is the number of electrons transferred (in this case, n=1). umb.edu The ratio of the anodic to cathodic peak currents (Ipa/Ipc) is equal to unity. mdpi.com

In the case of 1,1'-diacetylferrocene, the strong electron-withdrawing nature of the acetyl groups can influence the electrochemical reversibility. While ferrocene itself exhibits a well-defined, reversible redox signal, substituted ferrocenes can show quasi-reversible behavior, characterized by a larger peak separation (ΔEp > 59 mV) and a peak current ratio that deviates from unity. mdpi.com This can be attributed to factors such as slower electron transfer kinetics or interactions with the solvent and electrolyte. mdpi.com

Table 2: Expected Cyclic Voltammetry Parameters for Ferrocene Derivatives

ParameterIdeal Reversible SystemQuasi-Reversible System (Potential for 1,1'-Diacetylferrocene)
ΔEp (mV) ≈ 59> 59
Ipa/Ipc 1≠ 1
Formal Potential (E°') (Epa + Epc) / 2(Epa + Epc) / 2

Note: The specific values for 1,1'-diacetylferrocene would need to be determined experimentally under defined conditions.

Electron Transfer Dynamics in Ferrocene Derivatives and Complexes

The rate of electron transfer is a critical parameter in the functionality of ferrocene-based electrochemical systems. The kinetics of heterogeneous electron transfer between the electrode surface and the ferrocene derivative can be influenced by several factors, including the structure of the molecule, the solvent, and the nature of the electrode surface.

The standard heterogeneous electron transfer rate constant (k⁰) is a measure of the kinetic facility of a redox reaction. For ferrocene and its derivatives, this value can be determined from cyclic voltammetry data, particularly from the peak separation at various scan rates. Slower electron transfer kinetics are generally observed for systems with larger peak separations. mdpi.com

The acetyl groups in 1,1'-diacetylferrocene can impact electron transfer dynamics. While a definitive k⁰ value for 1,1'-diacetylferrocene is not available in the provided search results, it is known that the reorganization energy associated with the electron transfer process plays a crucial role. The solvent is a dominant contributor to this reorganization energy. nih.gov

Role as Redox-Active Components and Mediators in Electrochemical Systems

The well-defined and tunable redox properties of ferrocene derivatives, including 1,1'-diacetylferrocene, make them excellent candidates for use as redox-active components and mediators in various electrochemical applications. researchgate.netresearchgate.net

As redox-active components , they can be incorporated into polymers or attached to surfaces to create modified electrodes with specific electrochemical functionalities. These modified electrodes can be used in the development of sensors, where the redox state of the ferrocene moiety changes in response to the presence of an analyte. mdpi.commdpi.com The stability of both the reduced and oxidized forms of the ferrocene core is advantageous for such applications. researchgate.net

As redox mediators , ferrocene derivatives facilitate electron transfer between an electrode and a biological molecule, such as an enzyme, that would otherwise have poor electrochemical communication with the electrode. researchgate.net In a biosensor, for example, a ferrocene derivative can shuttle electrons from the active site of an enzyme, like glucose oxidase, to the electrode surface, allowing for the amperometric detection of the substrate (e.g., glucose). nih.govhope.edunih.gov The oxidized form of the ferrocene derivative (ferrocenium) is regenerated at the electrode, completing the catalytic cycle. The choice of the ferrocene derivative and its redox potential is crucial for efficient mediation, as the potential must be suitable to drive the desired enzymatic reaction.

The use of 1,1'-diacetylferrocene in these applications, while not extensively detailed in the provided search results, can be inferred from the general utility of ferrocene derivatives. Its more positive redox potential compared to ferrocene could be advantageous in specific systems where a stronger oxidizing mediator is required.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for Structural Elucidation, Signal Analysis of Cyclopentadienyl (B1206354) Protons)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 1,1'-diacetylferrocene. The ¹H NMR spectrum is particularly informative and clearly distinguishable from its parent compound, ferrocene (B1249389), and the mono-substituted acetylferrocene (B1663952). stackexchange.com

The introduction of acetyl groups to both cyclopentadienyl (Cp) rings removes the high symmetry found in ferrocene, where all ten protons are equivalent and appear as a single peak. thermofisher.commagritek.com In 1,1'-diacetylferrocene, the protons on the substituted Cp rings are no longer equivalent, leading to a more complex spectrum. The ¹H NMR spectrum of 1,1'-diacetylferrocene typically exhibits three distinct signals. stackexchange.com Two multiplets or triplets are observed for the cyclopentadienyl ring protons, and one singlet is observed for the methyl protons of the two equivalent acetyl groups. stackexchange.com

The signals for the cyclopentadienyl protons typically appear in the range of 4.5 to 4.8 ppm. stackexchange.com Specifically, two multiplet signal groups are characteristic of the protons on the substituted rings. thermofisher.com The signal for the six protons of the two acetyl methyl groups appears as a singlet further upfield, around 2.4 ppm. stackexchange.com The absence of the singlet around 4.2 ppm, which corresponds to the unsubstituted cyclopentadienyl ring in acetylferrocene, is a key indicator of the 1,1'-disubstitution pattern. stackexchange.comthermofisher.com

¹H NMR Spectroscopic Data for 1,1'-Diacetylferrocene
AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Cyclopentadienyl Protons (Cp-H)~4.8Multiplet/Triplet4H
Cyclopentadienyl Protons (Cp-H)~4.5Multiplet/Triplet4H
Acetyl Protons (-COCH₃)~2.4Singlet6H

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 1,1'-diacetylferrocene. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl groups. brainly.com This peak is typically observed in the range of 1700-1750 cm⁻¹. brainly.com The presence of this intense peak confirms the successful acylation of the ferrocene core.

Characteristic IR Absorption Bands for 1,1'-Diacetylferrocene
Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch (Aromatic/Alkyl)2800-3000Medium
C=O Stretch (Acetyl)1700-1750Strong, Sharp
Fingerprint Region<1400Complex

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, often conducted using UV-Visible techniques, provides information about the electronic transitions within the 1,1'-diacetylferrocene molecule. While specific absorption maxima can vary with the solvent and conditions, the electronic spectra of ferrocene derivatives are characterized by bands related to d-d transitions of the iron center and charge-transfer transitions between the metal and the cyclopentadienyl ligands. The introduction of acetyl groups, which are electron-withdrawing, is expected to influence the energies of these transitions compared to unsubstituted ferrocene. This technique is also used to characterize metal complexes derived from 1,1'-diacetylferrocene-based ligands. tandfonline.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive, high-resolution structural information about molecules in the solid state. While the crystal structure of 1,1'-diacetylferrocene itself is a subject of study, detailed crystallographic analyses have been performed on its derivatives, such as dihydrazones and subsequent metal complexes, offering profound insights into their three-dimensional structures and conformations.

The reaction of 1,1'-diacetylferrocene with hydrazine (B178648) yields 1,1'-diacetylferrocene dihydrazone, the structure of which has been unambiguously confirmed by X-ray diffraction analysis. nih.govresearchgate.net The analysis revealed that the compound crystallizes with two crystallographically independent molecules in the unit cell. nih.govresearchgate.net This definitive structural determination confirms the connectivity of the atoms and the formation of the dihydrazone derivative. nih.gov

X-ray crystallography of 1,1'-diacetylferrocene dihydrazone provides detailed information on its molecular conformation. nih.govresearchgate.net The two independent molecules found in the crystal structure represent a pair of chiral atropoisomers, which are distinguished by the relative spatial arrangement of the two acetyl-hydrazone substituents. nih.govresearchgate.net

The analysis also quantifies the geometric relationship between the two cyclopentadienyl (Cp) rings. The rings are planar and nearly parallel to each other. nih.govresearchgate.net The conformation of the Cp rings is close to eclipsed, which is a common feature in many ferrocene derivatives. nih.gov Specific parameters such as the tilt and twist angles between the rings have been determined with high precision. nih.govresearchgate.net

Selected Crystallographic Data for 1,1'-Diacetylferrocene Dihydrazone nih.govresearchgate.net
ParameterMolecule 1Molecule 2
Cp Ring Tilt Angle3.16 (16)°4.40 (18)°
Cp Ring Twist Angle0.1 (2)°3.3 (2)°
Average Fe-C Bond Length2.050 (3) Å2.046 (3) Å

Ligands derived from 1,1'-diacetylferrocene are used to form coordination complexes with various metals. X-ray crystallography is essential for determining the precise coordination environment and geometry around the metal center in these complexes. libretexts.org For example, 1,1'-diacetylferrocene-bis(4-phenylthiosemicarbazone) acts as a tetradentate ligand, coordinating to metal ions through two thio-enol groups. tandfonline.com In another example, a ligand derived from 1,1'-diacetylferrocene, 1,1'-bis(1-((pyrid-2-ylmethylene)hydrazono)ethyl)ferrocene (L), forms a complex with cobalt(II), [CoLCl₂]. rsc.org Analysis of this complex revealed a triaxial magnetic anisotropy. rsc.org The geometry of such complexes can vary, with common arrangements including octahedral, tetrahedral, and square planar, depending on the coordination number and the nature of the metal ion and ligands. libretexts.orglibretexts.org

Mössbauer Effect (ME) Spectroscopy

Mössbauer Effect (ME) spectroscopy is a powerful technique for probing the environment of iron atoms within a compound. For 1,1'-diacetylferrocene (DAF), ⁵⁷Fe Mössbauer spectroscopy provides detailed insights into its structural and dynamic properties in various phases.

Temperature-dependent Mössbauer effect measurements have been conducted on a 0.8-wt. % solution of 1,1'-diacetylferrocene dissolved in the liquid-crystalline material 4-n-octyloxybenzylidene-4'-ethylaniline. aps.org The parameters were analyzed over a temperature range of 100–290 K for the crystalline solid phase and 100–150 K for the cold smectic-B liquid crystalline phase. aps.org Such studies are crucial for understanding the molecular dynamics and phase transitions of the guest molecule (DAF) within the host matrix. The analysis of the spectra at different temperatures allows for the determination of key parameters like isomer shift (IS) and quadrupole splitting (QS), which are sensitive to the electronic environment and symmetry around the iron nucleus.

The recoil-free intensity, or f-factor, in Mössbauer spectroscopy is related to the mean square amplitude of vibration of the iron atom. The temperature dependence of the natural logarithm of the recoil-free intensity (ln f) provides information about the lattice dynamics of the material. aps.org For 1,1'-diacetylferrocene in its crystalline solid phase, the plot of ln f versus temperature (T) demonstrates a linear relationship over the entire temperature range studied (100–290 K), which is indicative of Debye behavior. aps.org

Similarly, the cold smectic-B phase also exhibits Debye behavior in the 100–150 K range. aps.org From these data, a Mössbauer-Debye temperature can be calculated. It was found that the smectic glass phase had a Mössbauer-Debye temperature approximately 12 K lower than that of the crystalline phase, suggesting a softer, less rigid environment for the DAF molecule in the liquid crystalline phase compared to its own solid lattice. aps.org

The analysis of the Mössbauer spectra also allows for the investigation of the vibrational anisotropy of the iron atom. The intermolecular contribution to the vibrational ellipsoid was observed to decrease linearly with increasing temperature. aps.org This finding provides insight into the interactions between the 1,1'-diacetylferrocene molecule and the surrounding liquid crystal matrix. aps.org By comparing these results with data from other liquid crystal samples, information regarding the dissolution mechanism of DAF can be inferred. aps.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 1,1'-diacetylferrocene and its derivatives, particularly its metal complexes, this method is routinely employed to confirm their proposed stoichiometry. tandfonline.comnih.gov The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and the metal (M) are compared with the calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

Table 1: Representative Elemental Analysis Data for a Metal Complex Derived from a 1,1'-Diacetylferrocene Ligand.

Compound/ComplexElementCalculated (%)Found (%)
[Co(L)Cl₂] C53.0052.85
H4.014.15
N11.6011.48
L = 1,1'-bis(1-((pyrid-2-ylmethylene)hydrazono)ethyl)ferrocene

Magnetic Moment Measurements of Metal Complexes

Magnetic moment measurements, often determined using methods like the Gouy balance, provide critical information about the electronic structure of the central metal ion in complexes derived from 1,1'-diacetylferrocene. tandfonline.comfizika.si The effective magnetic moment (μ_eff), measured in Bohr Magnetons (B.M.), is used to determine the number of unpaired electrons in the metal's d-orbitals. This, in turn, helps in elucidating the oxidation state, spin state (high-spin or low-spin), and coordination geometry (e.g., octahedral, tetrahedral) of the metal ion. fizika.sifizika.si For example, a Co(II) complex showing a magnetic moment significantly higher than the spin-only value can indicate a substantial orbital contribution, which is characteristic of certain geometries. researchgate.netnih.gov

Table 3: Magnetic Moment Data for Representative Metal Complexes Derived from 1,1'-Diacetylferrocene Ligands.

ComplexTemperature (K)Magnetic Moment, μ_eff (B.M.)Inferred Geometry/Spin State
[Co(H₂Dafpt)]Cl₂ Room5.10Octahedral, High-spin
[Ni(Dafpt)] RoomDiamagneticSquare-planar, Low-spin
[Cu(Dafpt)] Room1.82Square-planar
[Zn(Dafpt)] RoomDiamagneticTetrahedral
H₂Dafpt = 1,1'-Diacetylferrocene-bis(4-phenylthiosemicarbazone)

Theoretical and Computational Studies of 1,1 Diacetylferrocene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it applicable to relatively large systems. aps.org The fundamental principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. aps.org This approach circumvents the complexity of the many-electron wavefunction by focusing on the electron density, a simpler quantity with only three spatial variables.

The Hohenberg-Kohn theorems provide the formal foundation for DFT, establishing a one-to-one correspondence between the electron density and the external potential, which in turn determines the system's Hamiltonian. aps.org In practice, DFT calculations are typically performed using the Kohn-Sham (KS) method. iaea.org The KS approach maps the complex, interacting system of electrons onto a fictitious system of non-interacting electrons that generate the same electron density as the real system. iaea.org This allows the problem to be solved through a set of single-electron equations, known as the Kohn-Sham equations.

For 1,1'-diacetylferrocene, DFT calculations are instrumental in:

Determining the optimized molecular geometry.

Calculating the energies and shapes of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Mapping the electron density distribution to understand charge distribution and reactivity sites.

Predicting vibrational frequencies for comparison with experimental infrared and Raman spectra.

DFT has been successfully applied to determine structural and dynamical properties for a wide variety of solid materials. iaea.org Theoretical studies combining DFT with a non-equilibrium Green's function (NEGF) approach have been used to investigate electron transport through compounds containing a ferrocene (B1249389) moiety. arxiv.org

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

While DFT is formally a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful method for studying the properties of electronic excited states. wikipedia.orguci.edu TDDFT is used to investigate the response of a system to time-dependent potentials, such as those from an oscillating electric field in light. wikipedia.org The most common application of TDDFT is the calculation of electronic excitation energies, which correspond to the poles in the linear response function of the system. wikipedia.orgaps.org

The formal basis for TDDFT is the Runge-Gross theorem, which is the time-dependent analogue of the Hohenberg-Kohn theorem. uci.edu This theorem establishes that the time-dependent electron density uniquely determines the time-dependent external potential. uci.edu This allows for the formulation of time-dependent Kohn-Sham equations for a non-interacting system that reproduces the time-dependent density of the real, interacting system. uci.edu

In the context of 1,1'-diacetylferrocene, TDDFT is primarily used to:

Calculate vertical excitation energies.

Simulate UV-visible absorption spectra by calculating oscillator strengths for electronic transitions.

Investigate the nature of excited states (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions).

Due to its computational efficiency compared to wavefunction-based methods for excited states, TDDFT has become a popular tool for studying the photophysical properties of large molecules and transition metal complexes. nih.gov

High-Level Ab Initio Quantum Chemical Calculations (e.g., CASSCF/NEVPT2) for Magnetic Anisotropy

For systems with complex electronic structures, such as transition metal complexes where multiple electronic states are close in energy (near-degeneracy), standard single-reference methods like DFT can be inadequate. In these cases, multireference ab initio methods are required. The Complete Active Space Self-Consistent Field (CASSCF) method is one such approach that provides a good description of static electron correlation.

However, CASSCF often needs to be supplemented by methods that account for dynamic electron correlation. N-Electron Valence State Perturbation Theory (NEVPT2) is a second-order perturbation theory method that is applied to the CASSCF wavefunction to include these effects. arxiv.orgarxiv.org The combination of CASSCF/NEVPT2 is a robust approach for accurately calculating the electronic structure and properties of transition metal complexes, particularly their magnetic anisotropy. arxiv.orgarxiv.org

Magnetic anisotropy in a molecule refers to the directional dependence of its magnetic properties. In transition metal complexes, this arises primarily from spin-orbit coupling. It is quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). These parameters are critical for understanding the behavior of single-ion magnets.

In a study of a Co(II) coordination compound with a ligand derived from 1,1'-diacetylferrocene, [CoLCl₂], CASSCF/NEVPT2 calculations were employed to analyze its magnetic properties. nih.govrsc.org The calculations revealed the presence of triaxial magnetic anisotropy. nih.govrsc.org

ParameterExperimental Value (cm⁻¹)Calculated Value (cm⁻¹)
D+35.2+34.5
E/D0.310.30
Table 1: Comparison of experimental and CASSCF/NEVPT2 calculated magnetic anisotropy parameters for a Co(II) complex with a 1,1'-diacetylferrocene-derived ligand. nih.govrsc.org

The strong agreement between the experimental and calculated values validates the use of these high-level computational methods for predicting the magnetic anisotropy in such systems. nih.govrsc.org

Computational Modeling of Single-Ion Magnet (SIM) Behavior in Metal Complexes

Single-Ion Magnets (SIMs) are individual molecules that exhibit slow magnetic relaxation, a property that makes them promising for applications in high-density data storage and quantum computing. This behavior is a direct consequence of a significant magnetic anisotropy, which creates an energy barrier (Ueff) for the reversal of the molecule's magnetization.

Computational modeling is essential for both rationalizing the observed SIM behavior in known complexes and for designing new molecules with enhanced SIM properties. The ab initio calculations described in the previous section (CASSCF/NEVPT2) provide the crucial parameters needed for this modeling. researchgate.net

For the Co(II) complex featuring a 1,1'-bis(1-((pyrid-2-ylmethylene)hydrazono)ethyl)ferrocene ligand, static magnetic data analysis supported by CASSCF/NEVPT2 calculations was key to understanding its magnetic behavior. nih.govrsc.org The positive D value indicates an easy-axis type of magnetic anisotropy. researchgate.net The dynamic magnetic data confirmed that the complex exhibits slow, field-induced magnetic relaxation, which is characteristic of a SIM. nih.govrsc.org

The computational modeling, therefore, serves multiple purposes:

Calculation of ZFS parameters: Accurately determining the sign and magnitude of D and E to predict the nature of the magnetic anisotropy.

Analysis of electronic states: Understanding how the ligand field provided by the 1,1'-diacetylferrocene derivative influences the d-orbital splitting of the metal ion, which in turn dictates the magnetic anisotropy.

Rationalization of relaxation pathways: Providing insight into the mechanisms by which the magnetization relaxes, which is crucial for developing strategies to increase the energy barrier Ueff.

By correlating the coordination geometry with the calculated magnetic anisotropy, these computational studies provide clear design principles for creating new and improved SIMs based on 1,1'-diacetylferrocene scaffolds. rsc.org

Advanced Applications and Functional Materials Development

Catalysis and Organic Synthesis

1,1'-Diacetylferrocene serves as a versatile precursor in the synthesis of sophisticated ligands and catalysts for a variety of organic transformations. Its disubstituted nature allows for the creation of bidentate ligands, which are crucial in many catalytic processes. The reactivity of the acetyl groups enables further functionalization, leading to a diverse range of ferrocene (B1249389) derivatives with tailored electronic and steric properties for specific catalytic applications.

As Catalysts or Ligands in Polymerization, Oxidation, Reduction, and Carbonylation Reactions

While 1,1'-diacetylferrocene itself is not typically a direct catalyst, it is a key starting material for synthesizing ligands that are active in a range of catalytic reactions, including polymerization, oxidation, reduction, and carbonylation. Ferrocene-containing polymers have been synthesized through acyclic diene metathesis (ADMET) polymerization, starting from derivatives of 1,1'-diacetylferrocene. mdpi.com These polymers exhibit interesting electrochemical and optical properties. In the broader context of ferrocene-based catalysis, ferrocenium (B1229745) ions, the oxidized form of ferrocene, can act as mild one-electron oxidants and are employed in catalytic oxidation reactions. sigmaaldrich.com Although direct use of 1,1'-diacetylferrocene in this context is not extensively documented, its derivatives can be designed to modulate the redox potential of the ferrocene core, influencing catalytic activity.

Similarly, in catalytic reductions, such as the transfer hydrogenation of ketones, ligands derived from ferrocene play a significant role. nih.govmdpi.com The stereoelectronic properties of these ligands can be fine-tuned by modifying the substituents on the cyclopentadienyl (B1206354) rings, for which 1,1'-diacetylferrocene is an excellent precursor. For carbonylation reactions, palladium complexes with phosphine (B1218219) ligands are commonly used. matec-conferences.org Ferrocene-based phosphine ligands are well-established in this area, and 1,1'-diacetylferrocene provides a platform for the synthesis of bidentate phosphine ligands that can chelate to the metal center, enhancing catalytic performance.

Table 1: Applications of 1,1'-Diacetylferrocene Derivatives in Catalysis

Catalytic ReactionRole of 1,1'-Diacetylferrocene DerivativeExample Application
PolymerizationPrecursor to monomers for ADMET polymerizationSynthesis of ferrocene-containing conjugated oligomers mdpi.com
OxidationPrecursor to ligands for oxidation catalystsFerrocenium-based catalytic oxidation of various substrates sigmaaldrich.com
ReductionPrecursor to chiral ligands for transfer hydrogenationAsymmetric reduction of ketones to chiral alcohols nih.gov
CarbonylationPrecursor to phosphine ligands for palladium catalystsHydroalkoxycarbonylation of olefins matec-conferences.org

Applications in Asymmetric Catalysis

The rigid, sandwich structure of ferrocene makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. nih.gov 1,1'-Diacetylferrocene is a key starting material for the synthesis of C2-symmetric chiral ligands, where chirality can be introduced either in the side chains attached to the acetyl groups or by creating planar chirality. The 1,1'-disubstitution pattern is particularly advantageous for creating bidentate ligands that can effectively control the stereochemistry of a catalytic reaction.

A prominent class of chiral ligands derived from ferrocene are phosphine ligands, such as ferrocenyl phosphines. rsc.orgnih.govsynpep.comnih.gov The synthesis of these ligands often begins with a 1,1'-disubstituted ferrocene derivative, such as 1,1'-diacetylferrocene. The acetyl groups can be reduced to alcohols and then converted to other functional groups, or they can undergo condensation reactions to introduce phosphorus-containing moieties. These chiral ferrocenyl phosphine ligands have been successfully applied in a variety of enantioselective reactions, including palladium-catalyzed allylic alkylation and hydrogenation of ketones. beilstein-journals.orgnih.govtaylorfrancis.com The modular synthesis allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivities. nih.gov

Table 2: Examples of Enantioselective Reactions using Catalysts Derived from Ferrocene Precursors

ReactionCatalyst SystemAchieved Enantioselectivity (ee)
Palladium-catalyzed allylic alkylationPd / Planar chiral P,N-ligandLow enantioselectivity beilstein-journals.org
Palladium-catalyzed annulation of aminomethyl ferrocene derivatives with diarylethynesPd(II) / Boc-L-Val-OHUp to 99% ee nih.gov
Hydrogenation of ketonesRu-chiral phosphine catalystsUp to 100% ee taylorfrancis.com

Catalyzed Oxo/Imido Heterometathesis

Recent research has demonstrated the application of 1,1'-diacetylferrocene in catalyzed oxo/imido heterometathesis. This reaction involves the exchange of an oxo group (C=O) with an imido group (C=NR). Specifically, 1,1'-diacetylferrocene can be converted into its corresponding diimine through a catalytic reaction with N-sulfinylamines. This transformation provides a novel route to ferrocenyl-based imines, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a heterogeneous Ti/SiO2 catalyst. The progress of the reaction can be monitored by the disappearance of the carbonyl C=O stretching band in the infrared spectrum. This method offers a direct way to form C=N bonds in ferrocene derivatives, expanding the synthetic utility of 1,1'-diacetylferrocene.

Materials Science and Engineering

The unique structure and properties of ferrocene and its derivatives make them attractive building blocks for advanced functional materials. 1,1'-Diacetylferrocene, with its reactive acetyl groups and the stable ferrocene core, is a valuable precursor for the development of liquid crystals and conductive polymers.

Precursors for Liquid Crystal Materials and Displays

Ferrocene-containing compounds have been investigated for their potential in liquid crystal applications due to the rigid and sterically demanding nature of the ferrocene unit. semanticscholar.orgchimia.chnih.govmdpi.comfrontiersin.org The substitution pattern on the cyclopentadienyl rings significantly influences the mesomorphic properties. 1,1'-disubstituted ferrocenes, such as those derived from 1,1'-diacetylferrocene, can be elaborated into thermotropic liquid crystals. semanticscholar.org By extending the molecular structure with mesogenic (liquid crystal-forming) units attached to the acetyl groups, it is possible to induce liquid crystalline phases.

For example, the condensation of 1,1'-diacetylferrocene with various aromatic amines can lead to Schiff base derivatives that exhibit liquid crystalline behavior. The thermal stability and phase transitions of these materials can be tuned by altering the length and nature of the substituents. The incorporation of the redox-active ferrocene unit into a liquid crystalline matrix also opens up the possibility of creating materials whose properties can be switched by an electrical potential, making them of interest for display technologies and molecular sensors.

Development of Conductive Polymers and Electronic Materials

1,1'-Diacetylferrocene is a valuable monomer for the synthesis of conductive polymers. chemimpex.com The acetyl groups can participate in condensation reactions to form conjugated polymer chains. For instance, conjugated microporous polymers have been synthesized from 1,1'-diacetylferrocene. mdpi.com These materials possess high surface areas and are being explored for applications in energy storage, such as supercapacitors. The ferrocene units within the polymer backbone provide redox activity, which is essential for charge storage and transport.

The electrical conductivity of these polymers arises from the delocalization of electrons along the conjugated backbone. chemimpex.com The presence of the iron-containing ferrocene moiety can also impart interesting magnetic and electronic properties to the material. By chemically modifying the polymer structure, for example, by introducing different linking groups or by doping, the conductivity and other electronic properties can be tailored for specific applications in sensors, electronic devices, and batteries.

Electrochemical Materials for High-Performance Batteries and Capacitors

1,1'-Diacetylferrocene is a valuable precursor in the development of advanced materials for energy storage, particularly in the realm of high-performance batteries and supercapacitors. Its redox-active nature, stemming from the iron center that can be reversibly oxidized and reduced, makes it an attractive component for electrochemical applications. chemimpex.com The stability and favorable electrochemical properties of ferrocene derivatives, including 1,1'-diacetylferrocene, are key to creating innovative energy storage solutions. chemimpex.com

Researchers have utilized 1,1'-diacetylferrocene to synthesize conjugated microporous polymers (CMPs) for use as efficient supercapacitor electrodes. In one study, a CMP denoted as TPA-FC, created through the reaction of 1,1'-diacetylferrocene and tris(4-aminophenyl)amine, exhibited a high specific surface area of 701 m²/g. mdpi.com This high surface area, combined with the presence of both micropores and mesopores, contributes to its excellent capacitive performance. The TPA-FC CMP electrode demonstrated a specific capacitance of 129 F/g and maintained 96% of its capacitance after 5000 charge-discharge cycles, indicating good stability. mdpi.com

The synthesis of these ferrocene-based polymers involves a condensation reaction, for example, by mixing 1,1'-diacetylferrocene with various aryl amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) and heating the mixture under a nitrogen atmosphere. mdpi.com The resulting precipitate, a ferrocene-containing polymer, is then purified for use as an electrode material. mdpi.com The incorporation of the ferrocene unit into the polymer structure provides the necessary redox activity for charge storage.

Table 1: Performance of TPA-FC Conjugated Microporous Polymer Electrode

Property Value
Specific Surface Area 701 m²/g
Specific Capacitance 129 F/g
Capacitance Retention (after 5000 cycles) 96%

Data sourced from a 2023 study on conjugated microporous polymers based on ferrocene units. mdpi.com

Design of Chemical Sensors and Biosensors (e.g., Nucleic Acid Biosensors, Enzyme Sensors)

The unique electrochemical properties of ferrocene and its derivatives, such as 1,1'-diacetylferrocene, make them highly suitable for the development of sensitive and selective chemical sensors and biosensors. researchgate.net These compounds can act as efficient redox mediators, facilitating electron transfer between a biological recognition element and an electrode surface. researchgate.net

Nucleic Acid Biosensors: Derivatives of 1,1'-diacetylferrocene are being investigated for the creation of novel nucleic acid biosensors. researchgate.net The goal is to synthesize ferrocenyl compounds that can serve as electrochemical labels for the detection of DNA or RNA hybridization. researchgate.net The principle involves attaching the ferrocene derivative to a single-stranded DNA probe. When this probe binds to its complementary target sequence, the ferrocene label is brought near the electrode surface, generating a measurable electrochemical signal. This approach allows for the specific and sensitive detection of target nucleic acid sequences. researchgate.net

Enzyme Sensors: 1,1'-Diacetylferrocene has been used to synthesize ferrocene-linked polymers that can function as artificial enzymes. For instance, a metal-covalent organic polymer (MCOP-NFC) was created through the Claisen-Schmidt condensation of 1,1'-diacetylferrocene and tris(4-formylphenyl)amine. nih.gov This material was found to mimic the activity of the peroxidase enzyme, which is crucial for various biological processes and is often used in diagnostic assays. nih.gov

This peroxidase-like activity was harnessed to develop a dual-channel sensor for hydrogen peroxide (H₂O₂), a significant molecule in biology and medicine. nih.gov The sensor operates through both colorimetric and electrochemical detection methods. nih.gov

Table 2: Performance of MCOP-NFC Sensor for Hydrogen Peroxide

Detection Method Limit of Detection (LOD)
Colorimetric 2.1 µM
Electrochemical 0.08 µM

Data from a 2021 study on a ferrocene-linked metal-covalent organic polymer as a peroxidase-enzyme mimic. nih.gov

The MCOP-NFC material demonstrated high efficiency and stability, even in harsh chemical environments, highlighting the potential of using 1,1'-diacetylferrocene as a building block for robust enzyme-mimicking sensors. nih.gov

Fabrication of Molecular Sensors and Fluorescent Probes

The development of molecular sensors and fluorescent probes often relies on combining a recognition unit (receptor) with a signaling unit (fluorophore). bath.ac.uk While direct applications of 1,1'-diacetylferrocene as a fluorescent probe are less common due to the inherent quenching ability of the ferrocenyl group, it serves as a versatile platform for constructing electrochemical sensors and can be integrated into more complex systems.

Molecular sensors based on ferrocene derivatives typically operate on an electrochemical basis rather than fluorescence. The ferrocene moiety acts as a redox-active center, and its oxidation state can be influenced by the binding of a target analyte to a receptor site on the molecule. This change in redox potential is then detected electrochemically.

Research has focused on synthesizing various derivatives from 1,1'-diacetylferrocene to create new sensors. researchgate.net For example, ferrocenyl chalcones, synthesized from 1,1'-diacetylferrocene, are a class of compounds explored for their sensing capabilities. The synthesis involves improving previously reported methods and creating novel compounds in moderate to good yields. researchgate.net These investigations aim to develop new materials for chemical sensing applications by leveraging the responsive electrochemical nature of the ferrocene core. researchgate.net

Applications in Electrode Modification

The stable sandwich structure and advantageous electrochemical properties of ferrocene make its derivatives, including those synthesized from 1,1'-diacetylferrocene, excellent candidates for electrode modification. alfa-chemical.com Modifying an electrode surface with these compounds can enhance its performance in various applications, such as in biosensors and electrocatalysis. semanticscholar.org

The process of electrode modification involves coating the electrode surface with a thin film of the ferrocene derivative. This can be achieved through various methods, including self-assembly or incorporation into a paste electrode. semanticscholar.orguci.edu A modified electrode can exhibit improved electron transfer kinetics and selectivity towards a specific analyte.

For instance, surfactants derived from 1,1'-diacetylferrocene have been developed for use as electrode surface modification materials for glucose detection. kaimosi.com In another application, a carbon paste electrode was modified with a ferrocenyl Schiff base and multiwall carbon nanotubes. semanticscholar.org This modified electrode demonstrated highly efficient electrocatalytic activity for the oxidation of captopril, a medication used to treat high blood pressure. semanticscholar.org The presence of the ferrocene derivative significantly decreased the overpotential required for the oxidation reaction, leading to a more sensitive sensor. semanticscholar.org

Table 3: Performance of Ferrocene-Modified Electrode for Captopril Detection

Parameter Value
Linear Concentration Range 0.1 - 625.0 µmol/L
Detection Limit 0.03 µmol/L
Electron Transfer Coefficient (α) 0.31

Data from a study on a ferrocene derivative for the electrocatalytic determination of captopril. semanticscholar.org

Molecular Chemistry and Engineering for Multi-electron Transfer Systems

Ferrocene and its derivatives are fundamental components in the study of molecular chemistry and the engineering of systems capable of multi-electron transfer. The ferrocene/ferrocenium (Fc/Fc⁺) couple is a well-behaved, reversible one-electron redox system that is often used as a standard in electrochemistry. mdpi.com By chemically modifying the cyclopentadienyl rings, as in 1,1'-diacetylferrocene, it is possible to tune the redox properties and link multiple redox-active units together to create systems capable of transferring more than one electron.

The acetyl groups on 1,1'-diacetylferrocene are electron-withdrawing, which makes the iron center more difficult to oxidize compared to unsubstituted ferrocene. This property allows for the rational design of molecules with specific, predictable electrochemical behaviors.

Engineering multi-electron transfer systems often involves synthesizing molecules or polymers where multiple ferrocene units are incorporated. For example, the synthesis of conjugated microporous polymers from 1,1'-diacetylferrocene results in a material with a high density of redox-active ferrocene sites. mdpi.com In such a polymer, the close proximity of the ferrocene units can facilitate rapid electron hopping through the material, which is essential for applications like high-rate batteries and supercapacitors. mdpi.commdpi.com

The study of electron transfer mechanisms in ferrocene derivatives provides insight into how these systems function. Voltammetric techniques are used to probe the redox behavior, revealing information about the number of electrons transferred, the reversibility of the process, and the kinetics of electron transfer. mdpi.com This fundamental understanding is crucial for designing and optimizing complex molecular architectures for efficient multi-electron processes, which are vital for catalysis, energy storage, and molecular electronics. frontiersin.orgepa.gov

Photolysis Chemistry

Photolysis refers to the decomposition or transformation of a molecule by light. The study of how a molecule behaves when it absorbs a photon is known as photochemistry. truman.edu When a molecule absorbs a photon, it is promoted to an electronically excited state. From this state, it can relax through various pathways, including undergoing a chemical reaction. truman.edu

The technique of flash photolysis is a powerful method for studying the kinetics of photochemical reactions. truman.edu It involves exciting a molecule with a brief, intense pulse of light and then monitoring the subsequent changes in the system over time, often by measuring changes in light absorption. youtube.com This allows for the observation of transient intermediates and the determination of reaction rates. truman.edu

While detailed photolysis studies specifically on 1,1'-diacetylferrocene are not extensively documented in the provided search results, the general principles of photochemistry apply. Ferrocene and its derivatives are known to be photochemically active. Upon excitation with UV light, ferrocene can undergo various reactions, including ligand exchange and oxidation. The acetyl groups in 1,1'-diacetylferrocene would influence the photophysical and photochemical properties by altering the electronic structure of the molecule. Further research would be needed to fully characterize the specific photochemical pathways and products resulting from the photolysis of 1,1'-diacetylferrocene.

Emerging Research Directions and Future Perspectives in 1,1 Diacetylferrocene Chemistry

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

The synthetic utility of 1,1'-diacetylferrocene is a cornerstone of its growing importance. While traditional reactions like the Friedel-Crafts acylation of ferrocene (B1249389) provide access to the parent compound, contemporary research is focused on more sophisticated synthetic strategies. A significant area of interest is the development of regioselective methods to produce unsymmetrically 1,1'-disubstituted ferrocene derivatives. This is a crucial step towards creating molecules with highly specific functions, as the differential functionalization of the two cyclopentadienyl (B1206354) rings can induce unique electronic and steric properties.

One novel approach involves the regioselective reaction of 1,1'-diacetylferrocene with dimethylformamide dimethyl acetal. This reaction proceeds at only one of the acetyl groups to yield [1-acetyl-1'-(1-dimethylamino-3-oxoprop-1-en-3-yl)]ferrocene. This intermediate then serves as a versatile precursor for the synthesis of various unsymmetrical 1,1'-disubstituted ferrocene derivatives through reactions with nucleophilic reagents such as hydrazine (B178648) hydrate (B1144303), hydroxylamine (B1172632), and amidines.

The exploration of these novel synthetic pathways is often accompanied by detailed mechanistic studies to understand the underlying reaction principles. This knowledge is critical for optimizing reaction conditions and expanding the scope of these synthetic methods to a wider range of substrates.

Design of Highly Tunable Ferrocene-Based Systems for Tailored Functions

A key advantage of using 1,1'-diacetylferrocene as a starting material is the ability to create highly tunable molecular systems. The two acetyl groups provide convenient handles for a wide range of chemical transformations, allowing for the introduction of various functional groups. This functionalization, in turn, enables the fine-tuning of the electronic, optical, and redox properties of the resulting ferrocene derivatives.

The electronic properties of 1,1'-disubstituted ferrocenes are highly sensitive to the nature of the substituents. Electron-donating groups will enrich the electron density on the ferrocene core, making it easier to oxidize, while electron-withdrawing groups have the opposite effect. This principle is fundamental to the design of ferrocene-based systems for specific applications. For instance, in the development of redox mediators for enzyme sensors, the redox potential of the ferrocene unit needs to be carefully matched with that of the enzyme's active site. By judiciously choosing the substituents, this potential can be precisely tuned.

Similarly, the steric properties of the substituents can be modulated to control the accessibility of the iron center and to create specific binding pockets for guest molecules. This is particularly important in the design of ferrocene-based receptors for chemical sensing and in the development of asymmetric catalysts where the steric environment around the active site dictates the stereochemical outcome of a reaction.

The versatility of 1,1'-diacetylferrocene as a precursor allows for the synthesis of a diverse range of tailored systems, including:

Polymers and Materials: Ferrocene-based polymers, synthesized from derivatives of 1,1'-diacetylferrocene, are being investigated for their conductive properties and potential use in electronic devices. echemcom.com

Ligands for Catalysis: The introduction of phosphine (B1218219), amine, or other coordinating groups can transform 1,1'-diacetylferrocene derivatives into ligands for transition metal catalysis. The electronic and steric properties of these ligands can be tuned to optimize catalytic activity and selectivity.

Biomolecule Conjugates: Ferrocene derivatives can be conjugated to biomolecules such as peptides and nucleic acids to create redox-active probes for biosensing applications.

Advanced Characterization Techniques for Intricate Structural and Electronic Properties

A thorough understanding of the structure-property relationships in 1,1'-diacetylferrocene derivatives requires the use of a suite of advanced characterization techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, more sophisticated techniques are necessary to probe the intricate details of their molecular and electronic structures.

Spectroelectrochemistry is a powerful technique that combines spectroscopy (typically UV-Vis-NIR or IR) with electrochemistry. This allows for the in-situ characterization of the electronic structure of a molecule as it undergoes oxidation or reduction. For ferrocene derivatives, this technique provides valuable insights into the nature of the electronic transitions in both the neutral and oxidized (ferrocenium) states, which is critical for understanding their behavior in electronic devices and as redox mediators.

Mössbauer spectroscopy , which is specific to iron-containing compounds, provides detailed information about the electronic environment of the iron nucleus, including its oxidation state and spin state. This technique is particularly useful for studying the electronic changes that occur upon substitution of the cyclopentadienyl rings and upon redox processes.

Advanced NMR techniques , such as 57Fe NMR, offer a direct probe of the iron center's magnetic environment. researchgate.netrsc.org While challenging due to the low natural abundance and small magnetic moment of the 57Fe nucleus, this technique provides a sensitive measure of the electronic effects of substituents on the ferrocene core.

The data obtained from these advanced characterization techniques are summarized in the table below:

TechniqueInformation ObtainedRelevance to 1,1'-Diacetylferrocene Derivatives
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions.Understanding solid-state packing, steric effects, and the influence of crystal structure on properties.
Spectroelectrochemistry In-situ electronic spectra of different redox states.Probing the electronic transitions in both ferrocene and ferrocenium (B1229745) forms, crucial for optoelectronic applications.
Mössbauer Spectroscopy Iron oxidation state, spin state, and electronic environment of the Fe nucleus.Characterizing the electronic structure and changes upon substitution or redox reactions.
57Fe NMR Spectroscopy Direct measurement of the magnetic environment of the iron nucleus.Highly sensitive to the electronic effects of substituents on the ferrocene core.

Integration of 1,1'-Diacetylferrocene Derivatives into Next-Generation Sensing and Energy Technologies

The unique and tunable properties of 1,1'-diacetylferrocene derivatives make them highly promising candidates for a range of next-generation technologies, particularly in the fields of chemical sensing and energy storage and conversion.

In the realm of sensing , the reversible redox chemistry of the ferrocene/ferrocenium couple is a key feature. Ferrocene-based electrochemical sensors can be designed to detect a wide variety of analytes, including ions, small molecules, and biomolecules. The general principle involves the modulation of the ferrocene's redox potential upon binding of the analyte to a receptor unit that is covalently linked to the ferrocene core. Derivatives of 1,1'-diacetylferrocene are particularly well-suited for this purpose, as the two acetyl groups provide a platform for attaching two receptor units, potentially leading to enhanced sensitivity and selectivity. Recent research has explored the use of these derivatives in immunosensors for the detection of pathogens and toxins. rsisinternational.org

In the field of energy technologies , 1,1'-diacetylferrocene derivatives are being investigated for several applications:

Batteries and Supercapacitors: Ferrocene-based polymers and metal-organic frameworks (MOFs) are being explored as electrode materials for lithium-ion batteries and supercapacitors. researchgate.netiiti.ac.inmdpi.com The stable and reversible redox behavior of ferrocene can contribute to high energy and power densities, as well as long cycle life. For instance, a ferrocene-based polymer has been shown to function as a fast-charging organic cathode for lithium-ion batteries with exceptional cycling stability. researchgate.net

Redox Flow Batteries: The solubility and tunable redox potential of ferrocene derivatives make them attractive as redox-active species in non-aqueous redox flow batteries, which are a promising technology for large-scale energy storage. rsc.org

Catalysis for Energy Conversion: Ferrocene-based compounds can act as catalysts or electrocatalysts for important energy conversion reactions, such as the oxygen reduction reaction and the hydrogen evolution reaction, which are central to fuel cell and water splitting technologies. sigmaaldrich.comsemanticscholar.orgmdpi.com

The table below highlights some specific applications of 1,1'-diacetylferrocene derivatives in these emerging technologies:

Technology AreaSpecific ApplicationRole of 1,1'-Diacetylferrocene Derivative
Sensing Electrochemical BiosensorsRedox-active signaling unit for detecting biomolecules. rsisinternational.org
ImmunosensorsSignal tag for the detection of pathogens and toxins. rsisinternational.org
Energy Storage Lithium-Ion BatteriesCathode material with fast-charging capabilities and long cycle life. researchgate.netaminer.org
SupercapacitorsElectrode material in metal-organic frameworks for high specific capacitance. iiti.ac.infirstgraphene.net
Redox Flow BatteriesSoluble, redox-active electrolyte for large-scale energy storage. rsc.org
Energy Conversion ElectrocatalysisCatalyst for reactions such as urea (B33335) electrooxidation. semanticscholar.orgmdpi.com

Deeper Theoretical Insight into Structure-Property Relationships for Predictive Design

Complementing experimental investigations, computational methods, particularly Density Functional Theory (DFT), are providing increasingly deep insights into the structure-property relationships of 1,1'-diacetylferrocene derivatives. echemcom.comresearchgate.netnih.gov These theoretical studies are crucial for rationalizing experimental observations and for the predictive design of new molecules with desired properties.

DFT calculations can accurately predict a range of molecular properties, including:

Geometric Structures: Optimized molecular geometries can be calculated, providing information on bond lengths, bond angles, and conformational preferences.

Electronic Structures: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) can be determined, which are key to understanding the electronic and optical properties of the molecule. The HOMO-LUMO gap, for instance, is related to the molecule's color and its electrochemical stability. echemcom.com

Redox Potentials: The oxidation and reduction potentials of ferrocene derivatives can be calculated with good accuracy, allowing for the in-silico screening of potential candidates for redox-based applications.

Spectroscopic Properties: Theoretical calculations can simulate various spectra, such as UV-Vis and IR, which can aid in the interpretation of experimental data.

By systematically studying the effects of different substituents on these calculated properties, researchers can build robust structure-property relationships. For example, DFT studies have shown how the introduction of electron-donating or electron-withdrawing groups at the 1 and 1' positions of the ferrocene core influences the HOMO and LUMO energy levels, and consequently, the redox potential and the wavelength of maximum absorption in the UV-Vis spectrum. echemcom.comacs.org

This theoretical understanding is invaluable for the predictive design of new materials. Instead of relying solely on trial-and-error synthesis, computational screening can be used to identify promising candidate molecules with specific target properties before they are synthesized in the lab. This approach can significantly accelerate the discovery and development of new ferrocene-based materials for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1,1'-Diacetylferrocene, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acetylation of ferrocene using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization requires strict control of reaction stoichiometry, temperature (0–5°C to minimize side products), and anhydrous conditions . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. Which spectroscopic techniques are most effective for characterizing 1,1'-Diacetylferrocene, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm acetyl C=O stretches at ~1680–1700 cm⁻¹ and cyclopentadienyl (Cp) ring vibrations at ~1100 cm⁻¹.

  • ¹H NMR : Look for two singlet peaks for acetyl protons (~2.3–2.5 ppm) and Cp protons as a multiplet (~4.0–4.5 ppm).

  • X-ray Crystallography : Resolve bond angles (e.g., Fe-C distances: ~2.04 Å) and dihedral angles to confirm the 1,1' substitution pattern (see Table 1) .

    Table 1: Key Structural Parameters from X-ray Data

    ParameterValue (Å/°)
    Fe-C (average)2.04
    C-O (acetyl)1.21
    C-C (Cp ring)1.40–1.44
    Dihedral Angle (C16-C17)121.3°

Q. What regulatory guidelines apply to handling and storing 1,1'-Diacetylferrocene in academic laboratories?

  • Methodological Answer : The compound is regulated under EU dual-use controls (Delegated Regulation (EU) 2016/1969) due to its potential as a rocket propellant combustion modifier . Researchers must:

  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • Conduct risk assessments for transport and disposal.
  • Document usage for compliance audits.

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for 1,1'-Diacetylferrocene in asymmetric synthesis?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. To address this:

Control Experiments : Compare catalytic performance under identical conditions using batch-to-batch purity validation (HPLC/MS).

Computational Modeling : Perform DFT calculations to assess electronic effects of substituents on Cp rings.

In Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation .

Q. What strategies are effective for studying the redox behavior of 1,1'-Diacetylferrocene in non-aqueous electrolytes?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference) in anhydrous acetonitrile with 0.1 M TBAPF₆. Scan rates of 50–200 mV/s help distinguish reversible (ΔEp ≈ 59 mV) vs. quasi-reversible processes.
  • Spectroelectrochemistry : Couple CV with UV-Vis to correlate redox events with spectral changes (e.g., Fe²⁺/Fe³⁺ transitions at ~450 nm).
  • Post-Mortem Analysis : Analyze post-electrolysis solutions via ESI-MS to identify decomposition products .

Q. How can interdisciplinary approaches (e.g., materials science + organometallic chemistry) enhance applications of 1,1'-Diacetylferrocene in energy storage?

  • Methodological Answer :

  • Composite Materials : Incorporate into metal-organic frameworks (MOFs) to stabilize redox-active sites. Characterize via BET surface area analysis and TEM.
  • Battery Testing : Evaluate as a cathode material in Li-ion batteries using galvanostatic charge-discharge cycles (0.1–2C rates).
  • Accelerated Aging Studies : Expose to elevated temperatures (60°C) to assess thermal stability via TGA/DSC .

Methodological Pitfalls and Solutions

Q. Why might X-ray crystallography fail to resolve the 1,1' substitution pattern, and how can this be mitigated?

  • Answer : Poor crystal quality or disorder in the Cp rings can obscure structural details. Solutions include:

  • Growing crystals at slow evaporation rates in dichloromethane/hexane mixtures.
  • Using synchrotron radiation for higher-resolution data.
  • Applying restraints/constraints during refinement (e.g., SHELXL) .

Q. What statistical tools are recommended for analyzing kinetic data in 1,1'-Diacetylferrocene-mediated reactions?

  • Answer :

  • Nonlinear Regression : Fit rate constants using software like KinTek Explorer.
  • Error Analysis : Apply bootstrap resampling to quantify uncertainty in Arrhenius parameters.
  • Multivariate Analysis : Use PCA to deconvolute overlapping spectroscopic signals .

Ethical and Collaborative Considerations

Q. How should researchers address potential dual-use concerns when publishing findings on 1,1'-Diacetylferrocene?

  • Answer : Adhere to the Hague Ethical Guidelines by:

  • Redacting sensitive synthesis details (e.g., large-scale production methods).
  • Collaborating with institutional review boards to assess publication risks.
  • Emphasizing civilian applications (e.g., catalysis, sensors) in public communications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Diacetylferrocen
Reactant of Route 2
Reactant of Route 2
1,1'-Diacetylferrocen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.